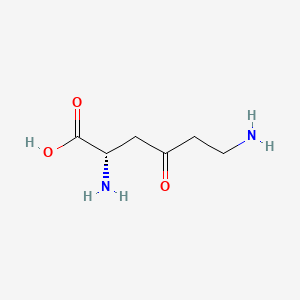
(2S)-2,6-diamino-4-oxohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,6-diamino-4-oxohexanoic acid is a derivative of the essential amino acid L-lysine. It is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. L-lysine itself is crucial for human and animal growth, playing a vital role in protein synthesis, calcium absorption, and collagen formation .
準備方法
Synthetic Routes and Reaction Conditions: (2S)-2,6-diamino-4-oxohexanoic acid can be synthesized through various chemical and biotechnological methods. One common approach involves the microbial fermentation of substrates like sugarcane molasses using strains of Corynebacterium glutamicum . The fermentation process is optimized to maximize yield and productivity, often involving batch or fed-batch operations .
Industrial Production Methods: Industrial production of L-lysine and its derivatives, including this compound, primarily relies on microbial fermentation. This method is preferred due to its efficiency and environmental friendliness compared to chemical synthesis . Key parameters such as substrate concentration, pH, temperature, and aeration are carefully controlled to achieve high yields .
化学反応の分析
Types of Reactions: (2S)-2,6-diamino-4-oxohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of L-lysine by oxone in an acetic acid/sodium acetate buffered medium results in the formation of 6-amino-2-oxo hexanoic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxone, acetic acid, and sodium acetate . The conditions typically involve controlled pH and temperature to ensure the desired reaction pathway and product formation .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as 6-amino-2-oxo hexanoic acid and L-pipecolic acid . These products have significant applications in pharmaceuticals and other industries.
科学的研究の応用
(2S)-2,6-diamino-4-oxohexanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing various compounds. In biology, it plays a role in studying protein interactions and metabolic pathways. In medicine, derivatives of L-lysine are explored for their potential therapeutic effects, including antimicrobial and anticancer properties .
作用機序
The mechanism of action of (2S)-2,6-diamino-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo oxidative deamination catalyzed by enzymes like lysine cyclodeaminase, leading to the formation of L-pipecolic acid . This process is crucial for the biosynthesis of various secondary metabolites with biological activities .
類似化合物との比較
(2S)-2,6-diamino-4-oxohexanoic acid can be compared with other similar compounds such as L-pipecolic acid, α-aminoadipic acid, and saccharopine . These compounds share similar biosynthetic pathways but differ in their specific chemical structures and biological functions. This compound is unique due to its specific oxidation state and the types of reactions it undergoes .
List of Similar Compounds:- L-pipecolic acid
- α-aminoadipic acid
- Saccharopine
- 4-oxo-pipecolic acid
- 2,3-dehydropipecolic acid
- N-hydroxypipecolic acid
- 3-hydroxypicolinic acid
特性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
(2S)-2,6-diamino-4-oxohexanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-2-1-4(9)3-5(8)6(10)11/h5H,1-3,7-8H2,(H,10,11)/t5-/m0/s1 |
InChIキー |
OIMQYJJMDNKKOD-YFKPBYRVSA-N |
異性体SMILES |
C(CN)C(=O)C[C@@H](C(=O)O)N |
正規SMILES |
C(CN)C(=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















